2',3'-Dichloro-5'-methylphenacyl bromide
Overview
Description
2’,3’-Dichloro-5’-methylphenacyl bromide is an organic compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96 g/mol. This compound is characterized by the presence of two chlorine atoms, a bromine atom, and a methyl group attached to a phenacyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2’,3’-Dichloro-5’-methylphenacyl bromide typically involves the bromination of 2’,3’-dichloro-5’-methylacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity.
Chemical Reactions Analysis
2’,3’-Dichloro-5’-methylphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Dichloro-5’-methylphenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-5’-methylphenacyl bromide involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the bromine atom, which can be displaced by nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar compounds to 2’,3’-Dichloro-5’-methylphenacyl bromide include:
2’,5’-Dichloro-3’-methylphenacyl bromide: This compound has a similar structure but with the chlorine atoms in different positions, affecting its reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with similar halogenation but different core structure, leading to different chemical properties and uses.
The uniqueness of 2’,3’-Dichloro-5’-methylphenacyl bromide lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
2-bromo-1-(2,3-dichloro-5-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-2-6(8(13)4-10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEABBCLVSKVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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